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Compound of Interest

Compound Name:
(5-methoxy-1H-indol-2-

yl)methanol

Cat. No.: B1337150 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for (5-methoxy-1H-
indol-2-yl)methanol is limited. This guide provides a predicted spectroscopic profile based on

the analysis of closely related and structurally analogous compounds. The experimental

protocols described are generalized procedures common for the synthesis and characterization

of indole derivatives.

Introduction
(5-methoxy-1H-indol-2-yl)methanol is a derivative of the indole scaffold, a core heterocyclic

motif present in a vast array of biologically active compounds and natural products. The

methoxy substituent at the 5-position and the methanol group at the 2-position significantly

influence the molecule's electronic properties, reactivity, and potential for intermolecular

interactions, making it a molecule of interest in medicinal chemistry and materials science. This

technical guide presents a comprehensive overview of the predicted spectroscopic

characteristics of (5-methoxy-1H-indol-2-yl)methanol, alongside generalized experimental

protocols for its characterization.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for (5-methoxy-1H-indol-2-
yl)methanol. These predictions are derived from established principles of spectroscopy and
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comparative analysis of structurally similar compounds, including 5-methoxy-1H-indole, 5-

methoxy-1H-indole-2-carboxylic acid, and other 2-substituted-5-methoxyindoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for (5-methoxy-1H-indol-2-yl)methanol Solvent: DMSO-d₆

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10.8 - 11.2 br s 1H N1-H (indole)

~7.15 d 1H C7-H

~6.95 d 1H C4-H

~6.65 dd 1H C6-H

~6.20 s 1H C3-H

~5.10 t 1H -CH₂OH

~4.55 d 2H -CH₂OH

~3.75 s 3H -OCH₃

Table 2: Predicted ¹³C NMR Data for (5-methoxy-1H-indol-2-yl)methanol Solvent: DMSO-d₆
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Chemical Shift (δ, ppm) Assignment

~153.5 C5

~138.0 C2

~131.0 C7a

~128.0 C3a

~111.5 C7

~111.0 C4

~101.0 C6

~99.5 C3

~58.0 -CH₂OH

~55.0 -OCH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for (5-methoxy-1H-indol-2-yl)methanol

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~3300 Medium N-H stretch (indole)

~3100-3000 Medium C-H stretch (aromatic)

~2950-2850 Medium C-H stretch (aliphatic)

~1620, 1480 Medium-Strong C=C stretch (aromatic ring)

~1220 Strong C-O stretch (aryl ether)

~1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
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The electron ionization (EI) mass spectrum of (5-methoxy-1H-indol-2-yl)methanol (Molecular

Weight: 177.20 g/mol ) is expected to show a prominent molecular ion peak (M⁺).

Table 4: Predicted Key Fragments in Mass Spectrum

m/z Predicted Fragment

177 [M]⁺

160 [M - OH]⁺

146 [M - CH₂OH]⁺

131 [M - CH₂OH - CH₃]⁺

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and spectroscopic

characterization of (5-methoxy-1H-indol-2-yl)methanol is not readily available in the cited

literature, a generalized approach based on common organic chemistry techniques can be

proposed.

Synthesis
A plausible synthetic route could involve the reduction of 5-methoxy-1H-indole-2-carboxylic acid

or its corresponding ester using a suitable reducing agent like lithium aluminum hydride

(LiAlH₄) in an anhydrous ether solvent.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

The residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) can be used as

an internal reference.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1337150?utm_src=pdf-body
https://www.benchchem.com/product/b1337150?utm_src=pdf-body
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy:

Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on a

Fourier Transform Infrared (FTIR) spectrometer.

Place a small amount of the solid sample directly on the ATR crystal.

Scan over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Obtain a low-resolution mass spectrum using an electron ionization (EI) source.

For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source

coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended to confirm

the elemental composition.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the characterization of a synthesized

organic compound using various spectroscopic techniques.
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Caption: Generalized workflow for the synthesis, purification, and spectroscopic

characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (5-methoxy-1H-indol-2-
yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337150#spectroscopic-data-nmr-ir-ms-of-5-
methoxy-1h-indol-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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